N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447958
InChI: InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3
SMILES: CC(=O)N(C)C1CCCN(C1)C(=O)CN
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13447958

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
IUPAC Name N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3
Standard InChI Key QVMZTLWRQPIQML-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCCN(C1)C(=O)CN
Canonical SMILES CC(=O)N(C)C1CCCN(C1)C(=O)CN

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide, and its stereochemistry includes both (R)- and (S)-configurations, which influence its enantioselective interactions . Key identifiers include:

PropertyValueSource
Molecular FormulaC10H19N3O2\text{C}_{10}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight213.28 g/mol
SMILESCC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CN
InChI KeyQVMZTLWRQPIQML-SECBINFHSA-N
Canonical SMILESCC(=O)N(C)C1CCCN(C1)C(=O)CN

Spectral Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) confirm its structure. For the (R)-enantiomer, 1H^1\text{H} NMR signals include piperidine ring protons (δ\delta 2.5–3.5 ppm) and acetamide carbonyl signals (δ\delta ~170 ppm) .

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step reactions starting from piperidine precursors :

  • Aminoacetylation: Reacting 3-aminopiperidine with chloroacetyl chloride under basic conditions.

  • Methylation: Introducing the methyl group via reductive amination or alkylation with methyl iodide.

  • Purification: Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) followed by recrystallization.

Industrial-Scale Production

Large-scale synthesis employs automated reactors and continuous flow processes to optimize yield (>75%) and purity (>95%). Solvents like acetonitrile and catalysts such as triethylamine are critical for minimizing byproducts.

Biological Activity and Applications

Antimicrobial and Anticancer Properties

Structural analogs exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) . In cancer research, related compounds inhibit proteasome activity (IC50_{50}: 0.15–0.28 μM in HeLa cells) , though direct data for this compound remains under investigation.

Mechanism of Action

The compound likely binds to enzymatic or receptor targets via:

  • Hydrogen bonding: Between the acetamide carbonyl and threonine/serine residues .

  • Hydrophobic interactions: Piperidine ring engagement with aromatic residues in binding pockets.
    In silico docking studies suggest proteasome inhibition via nucleophilic attack by the N-terminal threonine of β-subunits on the C=O group .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBiological Activity
N-Methyl-N-piperidin-3-yl-acetamideLacks aminoacetyl groupCNS modulation
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamidePyrrolidine coreAnalgesic properties
2-Amino-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamideEthyl substituentNeuroprotective effects

Stereochemical Considerations

The (R)-enantiomer shows higher receptor binding affinity compared to the (S)-form, emphasizing the role of chirality in pharmacokinetics .

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